

# Cyclosporin A-13C2,d4 certificate of analysis

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Compound of Interest

Compound Name: Cyclosporin A-13C2,d4 (Major)

Cat. No.: B12386622 Get Quote

# Technical Guide: Cyclosporin A-13C2,d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyclosporin A-13C2,d4, an isotopically labeled internal standard for the potent immunosuppressant, Cyclosporin A. This document outlines its physicochemical properties, provides detailed experimental protocols for its analysis, and illustrates its mechanism of action through a detailed signaling pathway diagram.

## **Quantitative Data**

The following tables summarize the available quantitative data for Cyclosporin A-<sup>13</sup>C<sub>2</sub>,d<sub>4</sub>. While a specific Certificate of Analysis for a particular lot is not publicly available, the data presented here is representative of the product available from various suppliers.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	<sup>13</sup> C <sub>2</sub> C <sub>60</sub> D <sub>4</sub> H <sub>107</sub> N <sub>11</sub> O <sub>12</sub>	Supplier Data
Molecular Weight	~1208.62 g/mol	Supplier Data
Purity (by HPLC)	>95%	Supplier Data
Appearance	White to off-white solid	Supplier Data
Storage Temperature	-20°C	Supplier Data



Table 2: Isotopic Enrichment (Typical)

Isotope	Enrichment	
13C	>99% for labeled positions	
<sup>2</sup> H (Deuterium)	>98% for labeled positions	

# **Experimental Protocols**

This section details representative experimental methodologies for the analysis of Cyclosporin A. These protocols, while established for the unlabeled compound, are directly applicable for the analysis of Cyclosporin A-13C2,d4, which is primarily used as an internal standard in such assays.

## **High-Performance Liquid Chromatography (HPLC)**

Objective: To determine the purity and concentration of Cyclosporin A.

#### Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with the addition
  of a small percentage of an acid like phosphoric acid or trifluoroacetic acid to improve peak
  shape. A common mobile phase composition is Acetonitrile:Water:Methanol:Phosphoric Acid
  (550:400:50:1 v/v/v/v).
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Elevated temperatures, often around 70-80°C, are used to improve peak resolution and reduce viscosity.
- Detection: UV detection at approximately 210 nm.



 Sample Preparation: Samples are dissolved in the mobile phase or a compatible organic solvent. For biological matrices, a protein precipitation step followed by solid-phase extraction or liquid-liquid extraction is typically required.

#### Workflow Diagram:



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Caption: High-Performance Liquid Chromatography (HPLC) workflow for Cyclosporin A analysis.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: For sensitive and selective quantification of Cyclosporin A in complex matrices, such as whole blood. Cyclosporin A-13C2,d4 serves as an ideal internal standard for this application.

#### Methodology:

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Chromatography: Utilizes similar columns and mobile phases as HPLC, but often with volatile buffers (e.g., ammonium acetate) to ensure compatibility with mass spectrometry.
- Ionization: Positive ion mode ESI is typically used.
- Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
  - Precursor Ion (Q1): The [M+H]<sup>+</sup> or [M+NH<sub>4</sub>]<sup>+</sup> adduct of Cyclosporin A and its labeled internal standard. For Cyclosporin A, this is approximately m/z 1202.8. For Cyclosporin A <sup>13</sup>C<sub>2</sub>,d<sub>4</sub>, this would be approximately m/z 1208.8.



- Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (CID) of the precursor ion.
- Internal Standard: Cyclosporin A-13C2,d4 is added to samples and calibrators at a known concentration to correct for matrix effects and variations in instrument response.

#### Workflow Diagram:



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Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To confirm the chemical structure and isotopic labeling of Cyclosporin A-13C2,d4.

#### Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) or other suitable deuterated solvents.
- Experiments:
  - ¹H NMR: To observe the proton signals and their couplings. The spectrum of Cyclosporin A
    is complex due to the presence of multiple amino acid residues and N-methyl groups.
  - <sup>13</sup>C NMR: To identify the carbon skeleton. The two <sup>13</sup>C-labeled carbons in Cyclosporin A <sup>13</sup>C<sub>2</sub>,d<sub>4</sub> will exhibit significantly enhanced signals.
  - 2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and confirm the positions of the isotopic labels.
- Data Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the structure and assess the isotopic purity.



# **Signaling Pathway**

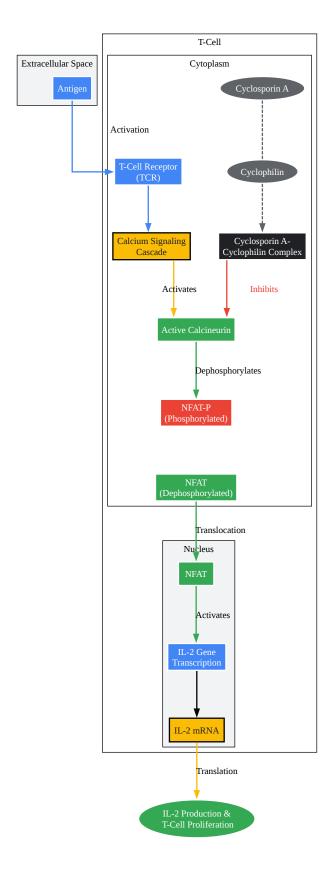
Cyclosporin A exerts its immunosuppressive effects primarily through the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes.

#### Mechanism of Action:

- Cellular Entry: Being lipophilic, Cyclosporin A readily diffuses across the T-cell membrane.
- Complex Formation: Inside the T-cell, Cyclosporin A binds to its intracellular receptor, cyclophilin.
- Calcineurin Inhibition: The Cyclosporin A-cyclophilin complex binds to and inhibits the phosphatase activity of calcineurin.
- NFAT Dephosphorylation Blockade: Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, Cyclosporin A prevents this dephosphorylation.
- Inhibition of NFAT Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.
- Gene Transcription Inhibition: The absence of nuclear NFAT prevents the transcription of genes encoding for key cytokines, most notably Interleukin-2 (IL-2).
- Immunosuppression: The lack of IL-2 production leads to a downstream inhibition of T-cell proliferation and activation, resulting in immunosuppression.

Signaling Pathway Diagram:





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Caption: The immunosuppressive mechanism of action of Cyclosporin A.



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